molecular formula C17H10Cl2N2O3 B13763273 4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-2-naphthoic acid CAS No. 51867-77-7

4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-2-naphthoic acid

Cat. No.: B13763273
CAS No.: 51867-77-7
M. Wt: 361.2 g/mol
InChI Key: RZUULGTVQSQSES-UHFFFAOYSA-N
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Description

4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-2-naphthoic acid is a synthetic organic compound with the molecular formula C₁₇H₁₀Cl₂N₂O₃ and a molecular weight of 361.179 g/mol . This compound is characterized by the presence of an azo group (-N=N-) linking a 2,5-dichlorophenyl group to a naphthoic acid moiety. It is commonly used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-2-naphthoic acid typically involves the diazotization of 2,5-dichloroaniline followed by coupling with 3-hydroxy-2-naphthoic acid. The reaction conditions generally include:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems for temperature and pH, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-2-naphthoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-2-naphthoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.

    Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pigments, dyes, and as a corrosion inhibitor

Mechanism of Action

The mechanism of action of 4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-2-naphthoic acid involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which may interact with cellular components. The compound’s ability to form stable complexes with metal ions also plays a role in its biological and industrial applications .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-4-[(2,5-dichlorophenyl)azo]naphthalene-2-carboxylic acid
  • 2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-phenyl

Uniqueness

4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-2-naphthoic acid is unique due to its specific substitution pattern and the presence of both hydroxyl and carboxylic acid functional groups. This combination imparts distinct chemical reactivity and makes it suitable for a variety of applications that similar compounds may not be able to achieve .

Properties

IUPAC Name

4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N2O3/c18-10-5-6-13(19)14(8-10)20-21-15-11-4-2-1-3-9(11)7-12(16(15)22)17(23)24/h1-8,22H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUULGTVQSQSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2N=NC3=C(C=CC(=C3)Cl)Cl)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3068677
Record name 4-((2,5-Dichlorophenyl)azo)-3-hydroxy-2-naphthoic acid
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Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51867-77-7
Record name 4-[2-(2,5-Dichlorophenyl)diazenyl]-3-hydroxy-2-naphthalenecarboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-((2,5-Dichlorophenyl)azo)-3-hydroxy-2-naphthalenecarboxylic acid
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Record name 2-Naphthalenecarboxylic acid, 4-[2-(2,5-dichlorophenyl)diazenyl]-3-hydroxy-
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Record name 4-((2,5-Dichlorophenyl)azo)-3-hydroxy-2-naphthoic acid
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Record name 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-2-naphthoic acid
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Record name 4-((2,5-Dichlorophenyl)azo)-3-hydroxy-2-naphthalenecarboxylic acid
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